molecular formula C12H17NO B1397788 N-[(4-methoxyphenyl)methyl]cyclobutanamine CAS No. 1181382-84-2

N-[(4-methoxyphenyl)methyl]cyclobutanamine

Cat. No. B1397788
M. Wt: 191.27 g/mol
InChI Key: KWPXRGPYGNBPNM-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]cyclobutanamine (NMCB) is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic amine that is composed of four carbon atoms connected to an amine group, as well as a phenylmethyl group. NMCB is a colorless liquid at room temperature and is soluble in water, ethanol, and other polar solvents.

Scientific Research Applications

Cyclobutane-Containing Alkaloids: Biological Activities and Drug Discovery

Cyclobutane-containing alkaloids have been identified in both terrestrial and marine species, exhibiting a wide range of biological activities. These compounds, including those structurally related to N-[(4-methoxyphenyl)methyl]cyclobutanamine, are noted for their antimicrobial, antibacterial, antitumor, and other significant activities. Their potential as leads for drug discovery is emphasized, highlighting their importance in the development of new therapeutic agents. The review of these compounds points toward new possible applications in pharmaceutical research, suggesting that similar structural compounds like N-[(4-methoxyphenyl)methyl]cyclobutanamine may also possess valuable biological properties worth exploring (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).

Lawesson's Reagent in Synthesis of Macrocyclic Natural Products

The review on the use of Lawesson's reagent, which involves compounds with structural motifs similar to N-[(4-methoxyphenyl)methyl]cyclobutanamine, outlines its applications in synthesizing macrocyclic natural products. This reagent is highlighted for its versatility, excellent regioselectivity, chemoselectivity, and high yield, particularly in the thionation of carbonyl moieties and cyclization to construct key heterocyclic fragments in macrocyclic natural products. Such synthetic applications underscore the potential utility of structurally related compounds in the synthesis of complex natural products with medicinal significance (Larik et al., 2017).

Photodynamic Therapy in Dermatology

Research on photodynamic therapy (PDT), an emerging treatment modality in dermatology, utilizes photosensitizing drugs activated by light to cause selective cytotoxic damage to diseased cells. While the direct application of N-[(4-methoxyphenyl)methyl]cyclobutanamine is not mentioned, the study’s focus on novel treatment approaches using light-activated compounds in dermatology suggests potential research avenues for exploring the photodynamic properties of cyclobutane-containing compounds and their derivatives in treating skin conditions (Lee & Baron, 2011).

DNA Methyltransferase Inhibitors in Cancer Therapy

The exploration of DNA methyltransferase inhibitors for cancer therapy discusses the role of epigenetic modifications in cancer etiology and the potential of small molecule inhibitors, including those structurally related to N-[(4-methoxyphenyl)methyl]cyclobutanamine, in reversing these modifications. This highlights the importance of such compounds in developing novel cancer therapeutics, emphasizing their potential in modulating epigenetic processes to treat cancer (Lyko & Brown, 2005).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-7-5-10(6-8-12)9-13-11-3-2-4-11/h5-8,11,13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPXRGPYGNBPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]cyclobutanamine

Synthesis routes and methods

Procedure details

4-Methoxybenzaldehyde (5.63 mL, 46.4 mmol) and cyclobutanamine (3.3 g, 46.4 mmol) in dichloromethane (40 mL) were stirred at room temperature. After 45 min., magnesium perchlorate (0.231 g, 2.320 mmol) was added, and the reaction mixture was stirred at room temperature. After 16 hours, the reaction mixture was treated with Na2SO4 (2 g) and stirred at room temperature for 2 hours, filtered and concentrated to dryness. The reaction mixture was dissolved in methanol (40 mL), cooled to 0° C., and NaBH4 (1.6 g, 69.6 mmol) was added. After 15 min., the reaction mixture was warmed to room temperature. After 2 hours, the reaction mixture was diluted with 1N NaOH (100 mL) and extracted with ethyl acetate (3×100 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated to isolate 4A (8.5 g, 82% yield) as a clear oil. HPLC: Rt=0.82 min (PHENOMENEX® Luna 5 micron C18 4.6×30 mm, 10-90% aqueous methanol containing 0.1% TFA, 2 min gradient, flow rate=5 mL/min, detection at 254 nm). MS (ES): m/z=192.6 [M+H]+.
Quantity
5.63 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0.231 g
Type
catalyst
Reaction Step Five
Name
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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